molecular formula C10H10O2 B6227697 3-(oxetan-3-yl)benzaldehyde CAS No. 1556126-15-8

3-(oxetan-3-yl)benzaldehyde

Cat. No. B6227697
CAS RN: 1556126-15-8
M. Wt: 162.2
InChI Key:
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Description

3-(Oxetan-3-yl)benzaldehyde (3-OB) is an important intermediate in the synthesis of many compounds and is used in a variety of applications in the scientific and industrial fields. It is an aldehyde containing an oxetane ring, and can be used as a starting material for the synthesis of a range of compounds, such as dyes, pharmaceuticals, and fragrances. Its unique structure gives it a number of interesting properties, such as its ability to be used as a catalyst for a variety of organic reactions.

Scientific Research Applications

3-(oxetan-3-yl)benzaldehyde is used in a variety of scientific research applications. It is widely used as a reagent for the synthesis of a range of compounds, including pharmaceuticals, fragrances, and dyes. It is also used as a catalyst in organic reactions, such as the synthesis of cyclic compounds and the oxidation of alcohols. In addition, 3-(oxetan-3-yl)benzaldehyde is used as a starting material in the synthesis of a variety of other compounds, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(oxetan-3-yl)benzaldehyde is not fully understood, but it is thought to involve the formation of a cyclic oxetanone, which can then react with a variety of substrates to form the desired product. The oxetanone can act as a nucleophile, attacking electrophilic sites on the substrate molecule. This reaction is then followed by a series of rearrangements and eliminations to form the desired product.
Biochemical and Physiological Effects
3-(oxetan-3-yl)benzaldehyde is generally considered to be non-toxic and non-irritating, and has no known adverse effects on humans or animals. It is not known to interact with any known biochemical or physiological pathways, and is not known to be carcinogenic or mutagenic.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(oxetan-3-yl)benzaldehyde in lab experiments include its low cost, its low toxicity, and its availability. It is also easy to use and is highly reactive, making it suitable for a wide range of applications. The main limitation of 3-(oxetan-3-yl)benzaldehyde is its low solubility in water, which can limit its use in certain applications.

Future Directions

The use of 3-(oxetan-3-yl)benzaldehyde in scientific research is likely to increase in the future, as it is a versatile and cost-effective reagent. There are a number of potential future directions for research, including the development of new synthetic methods and the exploration of new applications. Other potential future directions include the development of new catalysts and the use of 3-(oxetan-3-yl)benzaldehyde in the synthesis of more complex molecules. In addition, further research into the biochemical and physiological effects of 3-(oxetan-3-yl)benzaldehyde may reveal new applications for this important intermediate.

Synthesis Methods

3-(oxetan-3-yl)benzaldehyde can be synthesized by several methods, including a two-step synthesis from benzaldehyde and ethylene oxide. In the first step, benzaldehyde is reacted with ethylene oxide in the presence of a base catalyst, such as potassium hydroxide, to form 3-hydroxy-2-oxetanone. In the second step, the 3-hydroxy-2-oxetanone is reacted with hydrogen bromide to form 3-(oxetan-3-yl)benzaldehyde. This method is simple and efficient, and yields high yields of the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(oxetan-3-yl)benzaldehyde involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "3-bromobenzaldehyde", "3-hydroxyoxetane", "Sodium hydride (NaH)", "Dimethylformamide (DMF)", "Tetrahydrofuran (THF)", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)", "Sodium sulfate (Na2SO4)", "Magnesium sulfate (MgSO4)", "Sodium bicarbonate (NaHCO3)", "Anhydrous sodium sulfate (Na2SO4)" ], "Reaction": [ "Step 1: Preparation of 3-(oxetan-3-yl)benzyl alcohol", "3-hydroxyoxetane is deprotonated using sodium hydride (NaH) in the presence of dimethylformamide (DMF) to form the oxetane anion.", "The oxetane anion then undergoes a nucleophilic attack on 3-bromobenzaldehyde to form 3-(oxetan-3-yl)benzyl alcohol.", "Step 2: Oxidation of 3-(oxetan-3-yl)benzyl alcohol to 3-(oxetan-3-yl)benzaldehyde", "3-(oxetan-3-yl)benzyl alcohol is oxidized using sodium chlorite (NaClO2) in the presence of acetic acid to form 3-(oxetan-3-yl)benzaldehyde.", "Step 3: Purification of 3-(oxetan-3-yl)benzaldehyde", "The crude product is purified using column chromatography with a mixture of diethyl ether and hexanes as the eluent.", "The purified product is dried using anhydrous sodium sulfate (Na2SO4) and stored in a desiccator until further use." ] }

CAS RN

1556126-15-8

Product Name

3-(oxetan-3-yl)benzaldehyde

Molecular Formula

C10H10O2

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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